Cyanidin-3-o-rhamnoside

Beschreibung

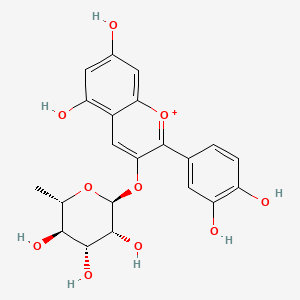

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWXMMRFOWNEOR-VWLKIGRWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O10+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345643 | |

| Record name | Cyanidin-3-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768299-10-1 | |

| Record name | Cyanidin-3-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cyanidin-3-o-rhamnoside chemical structure and physical properties

An In-Depth Technical Guide to Cyanidin-3-O-rhamnoside

Introduction

Cyanidin-3-O-rhamnoside, a member of the anthocyanin class of flavonoids, is a naturally occurring pigment responsible for the red-to-purple coloration in a variety of plants. It is structurally characterized by a cyanidin aglycone linked to a rhamnose sugar moiety. This glycosidic linkage significantly influences its stability and solubility compared to its parent aglycone. Found in dietary sources such as blackcurrants and common peas, this molecule is of considerable interest to researchers in the fields of natural products chemistry, food science, and drug development due to its potential antioxidant properties and biological activities.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physico-chemical properties, established analytical protocols, and safe handling procedures, designed for scientists and development professionals.

Chemical Identity and Structure

The foundational step in the study of any bioactive compound is the precise understanding of its chemical identity. Cyanidin-3-O-rhamnoside is systematically named based on IUPAC nomenclature, which defines the stereochemistry and connectivity of its constituent parts: the polycyclic aromatic cyanidin core and the rhamnose sugar.

Chemical Identifiers

A summary of the key identifiers for Cyanidin-3-O-rhamnoside is provided below. It is most commonly available as a chloride salt to ensure stability of the flavylium cation.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | [3] |

| CAS Number | 38533-30-1 | [1][4][5] |

| PubChem CID | 11464648 | [6] |

| Chemical Formula | C₂₁H₂₁ClO₁₀ (Chloride Salt) | [4][5][7] |

| Molecular Weight | 468.84 g/mol (Chloride Salt) | [4][5][7] |

| InChI Key | YZZWDYRLDSHCLB-BMFPEYJSSA-N | [7] |

Chemical Structure

The structure consists of the C15 flavonoid skeleton of cyanidin, featuring a chromenylium (benzopyrylium) ring system with hydroxyl groups at positions 5, 7, 3', and 4'. The rhamnose sugar is attached via an O-glycosidic bond at the C3 position. This linkage is critical, as the glycosylation pattern in anthocyanins dictates their chemical behavior and bioavailability.

Caption: 2D structure of the Cyanidin-3-O-rhamnoside cation.

Physico-Chemical Properties

The utility and application of a compound are largely dictated by its physical and chemical properties. These attributes affect its solubility, stability, and interaction with biological systems.

Physical Properties

| Property | Value / Description | Source(s) |

| Appearance | Dark red to purple powder | [5] |

| Purity | Commercially available as an analytical standard with ≥95% purity (by HPLC) | [5] |

| Solubility | Water: Predicted at 0.44 g/L; described as highly water-soluble. | [1] |

| Organic Solvents: Soluble in DMSO, pyridine, methanol, and ethanol. |

Spectral Properties

Spectral data is fundamental for structural confirmation and quantification.

| Property | Data | Source(s) |

| UV-Vis (λmax) | Similar to other cyanidin glycosides, expected λmax ~516-520 nm in acidic mobile phase. The exact λmax is pH-dependent. | [8] |

| Mass Spectrometry | Monoisotopic Mass: 433.11347 Da (Cation). ESI-MS/MS fragments to m/z 287 (cyanidin aglycone). | [1][9] |

| NMR | Detailed ¹H and ¹³C NMR data have been published for related anthocyanins, confirming the core structure and glycosidic linkage. | [10] |

Chemical Stability and pH-Dependent Behavior

A hallmark of anthocyanins is their sensitivity to environmental factors, most notably pH. This property is a critical consideration for experimental design, formulation, and storage. The compound is most stable in its red flavylium cation form at low pH (<3).[11] As the pH increases, it undergoes a series of structural transformations, leading to colorless or blue forms that are often less stable.

-

pH Sensitivity: The color and stability of Cyanidin-3-O-rhamnoside are highly pH-dependent. At acidic pH (<3), the red flavylium cation predominates. As pH increases, it can be transformed into the colorless carbinol pseudo-base, the pale yellow chalcone, and the blue/purple quinonoidal base.[12][13][14]

-

Thermal Stability: The compound is susceptible to degradation at elevated temperatures (>40°C), especially at neutral or alkaline pH.[15] Degradation often involves the opening of the pyran ring to form a chalcone, which can then be further degraded.[11]

-

Light and Oxygen Sensitivity: Like many polyphenols, it is sensitive to degradation by light and oxygen.[11]

The pH-driven equilibrium is a self-validating system for its identity; observing the characteristic color changes upon pH adjustment provides strong evidence of an anthocyanin structure.

Caption: pH-dependent structural transformations of anthocyanins.

Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind key steps, providing a framework for reproducible and reliable experimentation.

Protocol: Extraction and Isolation from Plant Material

This protocol outlines a general procedure for extracting and purifying Cyanidin-3-O-rhamnoside from a plant matrix (e.g., berries, flowers). The choice of an acidic solvent is paramount to maintaining the integrity of the flavylium cation and maximizing extraction efficiency.

Methodology:

-

Sample Preparation:

-

Lyophilize (freeze-dry) the plant material to remove water, which facilitates cell wall disruption and prevents enzymatic degradation.

-

Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered sample in an acidified methanol solution (e.g., 0.1% HCl or 1% formic acid in methanol). Rationale: Methanol is an effective solvent for polar glycosides. The acid ensures the anthocyanin remains in its stable, colored flavylium cation form, preventing conversion to less stable forms.

-

Perform the extraction at a low temperature (e.g., 4°C) in the dark for 12-24 hours with occasional agitation. Rationale: Low temperature and darkness minimize thermal and photodegradation.

-

Separate the extract from the solid residue by centrifugation followed by filtration.

-

-

Purification (Solid-Phase Extraction):

-

Concentrate the extract under reduced pressure (rotary evaporation) at a temperature below 40°C.

-

Load the concentrated extract onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Rationale: C18 silica is a reverse-phase medium that retains the moderately polar anthocyanin while allowing more polar impurities (sugars, organic acids) to pass through.

-

Wash the cartridge with acidified water to remove highly polar impurities.

-

Elute the anthocyanin fraction with acidified methanol.

-

-

High-Purity Isolation (Preparative HPLC/HPCCC):

-

For obtaining an analytical standard, further purification is required. High-Performance Counter-Current Chromatography (HPCCC) is an effective liquid-liquid chromatography technique for separating anthocyanins.[16]

-

A typical two-phase solvent system for HPCCC is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (e.g., 1:3:1:5:0.01 v/v).[16]

-

Alternatively, preparative reverse-phase HPLC can be used with a C18 column and a water/acetonitrile gradient containing an acid modifier (e.g., formic acid).

-

Caption: Workflow for extraction and isolation of Cyanidin-3-O-rhamnoside.

Protocol: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for the quantification of anthocyanins.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of pure Cyanidin-3-O-rhamnoside standard (≥95% purity) in acidified methanol (e.g., 0.5% formic acid).

-

Perform a serial dilution to create a set of calibration standards (e.g., 1 to 200 µg/mL). Rationale: A multi-point calibration curve is essential for accurate quantification over a range of concentrations.

-

-

Sample Preparation:

-

Extract the sample as described in Protocol 3.1 (steps 1-2).

-

Filter the extract through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to protect the HPLC column from particulates.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16][17]

-

Mobile Phase A: Water with 0.5-1% formic acid. Rationale: The acid maintains a low pH to keep the anthocyanin in the flavylium cation form, ensuring a sharp peak shape.

-

Mobile Phase B: Acetonitrile or HPLC-grade methanol with 0.5-1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increasing linearly to elute the compound, followed by a wash and re-equilibration step.

-

Column Temperature: 30-35°C. Rationale: Controlled temperature ensures reproducible retention times.

-

-

Detection:

-

Detector: Diode-Array Detector (DAD) or UV-Vis detector.

-

Wavelength: Monitor at the visible λmax, typically around 520 nm.[16] Rationale: Monitoring at the visible maximum provides high selectivity and sensitivity for anthocyanins over other co-extractives.

-

Also monitor in the UV range (e.g., 280 nm) to observe other phenolic compounds.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Calculate the concentration of Cyanidin-3-O-rhamnoside in the sample by interpolating its peak area from the linear regression of the calibration curve.

-

Caption: Workflow for quantification of Cyanidin-3-O-rhamnoside by HPLC-DAD.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

Safety Precautions

The compound should be handled in a laboratory setting by trained personnel.

| Hazard | Precautionary Measure | Source(s) |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [4] |

| Skin Contact | May cause skin irritation. Wear protective gloves and lab coat. Wash off with soap and plenty of water if contact occurs. | [4][18] |

| Inhalation | May cause respiratory irritation. Avoid dust formation. Use in a well-ventilated area or with appropriate exhaust ventilation. | [4][18] |

| Ingestion | Harmful if swallowed. Do not ingest. If swallowed, wash out mouth with water and consult a physician. | [4][18] |

Storage and Stability

To prevent degradation and ensure the long-term viability of the standard or sample:

-

Temperature: Store at low temperatures, typically -20°C for long-term storage.[18]

-

Light: Store in a dark container or protected from light.

-

Atmosphere: For highest stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Solutions: Aqueous solutions are not recommended for storage for more than one day. Stock solutions should be prepared in an appropriate organic solvent and stored at -20°C.

Conclusion

Cyanidin-3-O-rhamnoside is a significant natural product with potential applications stemming from its chemical properties. A thorough understanding of its structure, stability, and appropriate analytical methods is essential for any researcher in the field. The protocols and data presented in this guide serve as a robust foundation for the successful investigation and application of this compound, emphasizing the critical interplay between its chemistry and its handling to ensure reliable and reproducible results.

References

-

PubChem. Cyanidin-3-O-rhamnoside | C21H21O10+. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Cyanidin 3-rhamnoside (FDB017152). [Link]

-

ChemBK. Cyanidin-3-O-Rutinoside. [Link]

-

Acmec Biochemical. 38533-30-1[Cyanidin 3-Rhamnoside]. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

RUL. Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution. [Link]

-

PubChemLite. Cyanidin 3-o-rhamnoside (C21H21O10). [Link]

-

PhytoHub. Showing entry for Cyanidin 3-O-rutinoside. [Link]

-

Biolink Group. Cyanidin 3-rutinoside. Polyphenols AS. [Link]

-

PubChemLite. Cyanidin 3-rhamnoside 5-glucoside (C27H31O15). [Link]

-

Journal of Hygienic Engineering and Design. THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. [Link]

-

CAPS. Phytochemical: Cyanidin 3-O-rhamnoside. [Link]

-

NP-MRD. Showing NP-Card for cyanidin 3-rutinoside (NP0037212). [Link]

-

ResearchGate. Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]

-

mzCloud. Keracyanin. [Link]

-

MDPI. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. [Link]

-

CORE. Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. [Link]

-

Semantic Scholar. Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]

-

ResearchGate. HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)... [Link]

-

The Research Group of Distinguished Professor Ruth E. Stark. Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. [Link]

-

Pharmacognosy Magazine. Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. [Link]

-

MDPI. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

-

The Catholic University of Korea. Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit by high-performance countercurrent chromatography and high-performance liquid chromatography. [Link]

-

Frontiers. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques. [Link]

-

MDPI. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae). [Link]

Sources

- 1. Showing Compound Cyanidin 3-rhamnoside (FDB017152) - FooDB [foodb.ca]

- 2. Phytochemical: Cyanidin 3-O-rhamnoside [caps.ncbs.res.in]

- 3. Buy Online CAS Number 38533-30-1 - TRC - Cyanidin 3-Rhamnoside | LGC Standards [lgcstandards.com]

- 4. CYANIDIN-3-O-RHAMNOSIDE CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Cyanidin-3-O-rhamnoside | C21H21O10+ | CID 11464648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38533-30-1[Cyanidin 3-Rhamnoside]- Acmec Biochemical [acmec.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. RUL - Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution [repozitorij.uni-lj.si]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 16. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 17. phcog.com [phcog.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Biosynthesis and Analytical Characterization of Cyanidin-3-O-Rhamnoside in Plants: A Comprehensive Technical Guide

Introduction

Cyanidin-3-O-rhamnoside (C3R) is a specialized, water-soluble vacuolar pigment belonging to the anthocyanin subclass of flavonoids. Widely distributed across plant species—ranging from Rhododendron delavayi to Malpighia emarginata (Acerola) and Fagopyrum esculentum (Buckwheat)—C3R plays a critical ecological role in pollinator attraction, UV-radiation shielding, and reactive oxygen species (ROS) scavenging. For researchers and drug development professionals, C3R is of intense interest due to its high bioavailability and potent antioxidant, anti-inflammatory, and anti-diabetic properties.

This technical guide deconstructs the biochemical architecture of C3R synthesis, details the kinetics of its specific enzymatic drivers, and provides field-proven, self-validating protocols for its extraction and quantification.

The Biosynthetic Architecture of Cyanidin-3-O-Rhamnoside

The synthesis of C3R is a highly conserved, multi-enzyme cascade that branches off from the central phenylpropanoid pathway. The routing of these precursors into specific anthocyanin derivatives is tightly governed by the MYB-bHLH-WD40 (MBW) regulatory complex, which coordinates the expression of downstream structural genes [1].

The pathway can be divided into four mechanistic phases:

-

Precursor Generation: Phenylalanine is deaminated and hydroxylated by Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H), then ligated to Coenzyme A by 4-Coumarate CoA ligase (4CL) to form 4-Coumaroyl-CoA.

-

Core Scaffold Assembly: Chalcone synthase (CHS) condenses 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently catalyzes ring closure to form the flavanone naringenin.

-

B-Ring Hydroxylation & Anthocyanidin Formation: The critical divergence point for cyanidin derivatives is driven by Flavonoid 3'-hydroxylase (F3'H) . By adding a hydroxyl group to the 3' position of the B-ring of dihydrokaempferol, F3'H produces dihydroquercetin. This 3',4'-dihydroxy pattern chemically distinguishes cyanidin from pelargonidin (4'-OH) and delphinidin (3',4',5'-triOH), directly dictating the pigment's red/magenta spectral properties. Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) then convert this intermediate into the unstable cyanidin aglycone.

-

Terminal Glycosylation: To prevent spontaneous degradation, the cyanidin aglycone is immediately stabilized. A UDP-rhamnose-dependent Flavonoid 3-O-glycosyltransferase (3GT) transfers a rhamnosyl moiety to the C3-hydroxyl group, yielding stable Cyanidin-3-O-rhamnoside.

Biosynthetic pathway of Cyanidin-3-O-rhamnoside from phenylalanine.

Enzymatic Kinetics and Sugar Donor Specificity

The formation of C3R is strictly dependent on the intracellular pool of UDP-rhamnose and the binding affinity of local 3GTs. Unlike standard glucosyltransferases, rhamnosyl-transferring 3GTs often exhibit remarkable substrate promiscuity.

For example, in Rhododendron delavayi, the enzyme Rd3GT6 demonstrates high sugar donor promiscuity. It efficiently utilizes UDP-rhamnose to catalyze the glycosylation of cyanidin, generating both cyanidin-3-O-rhamnoside and cyanidin-4'-O-rhamnoside [2]. Similarly, 3GTs isolated from Buckwheat cotyledons show affinity for multiple sugar donors, highlighting the evolutionary adaptability of plant secondary metabolism [3].

Table 1: Comparative Substrate Specificity of Plant 3GTs

| Enzyme Source | Primary Substrate | Sugar Donor(s) | Major Product(s) | Kinetic / Promiscuity Notes |

| Rd3GT6 (R. delavayi) | Cyanidin / Delphinidin | UDP-Rhamnose, UDP-Galactose | Cyanidin-3-O-rhamnoside (P1), Cyanidin-4'-O-rhamnoside (P2) | High promiscuity; capable of dual-site mono-O-glycosylation. |

| 3GT (Buckwheat Cotyledons) | Quercetin / Cyanidin | UDP-Rhamnose, UDP-Glucose | Flavonoid-3-O-glycosides | Monomeric enzyme (56.0 kDa); Km = 27 μM (for quercetin acceptor). |

Experimental Protocols: Extraction and Quantification

Because anthocyanins are highly susceptible to oxidation, thermal degradation, and pH-dependent structural shifts, extraction protocols must be strictly controlled. At pH < 2, anthocyanins exist predominantly as the stable, intensely colored flavylium cation. At higher pH levels, they rapidly hydrate into colorless carbinol pseudobases or degrade into chalcones. Therefore, the use of acidified solvents is a non-negotiable mechanistic requirement for C3R isolation [4].

Protocol 1: Acidified Solvent Extraction & Solid Phase Extraction (SPE)

-

Lyophilization and Milling: Freeze-dry plant tissue at -50°C to halt enzymatic degradation by endogenous polyphenol oxidases. Mill to a fine powder (177-250 µm).

-

Primary Extraction: Suspend 1.0 g of lyophilized powder in 20 mL of 20% Methanol containing 0.1% Trifluoroacetic acid (TFA).

-

Sonication: Sonicate the mixture at 40°C for 30 minutes. Causality: Mild heat and cavitation disrupt cell walls, maximizing vacuolar pigment release without exceeding the thermal degradation threshold of C3R.

-

Centrifugation: Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

-

SPE Purification: Load the supernatant onto a pre-conditioned C18 cartridge. Wash with 0.1% aqueous TFA to elute highly polar non-phenolic compounds (sugars, organic acids). Elute the C3R-rich fraction using 20% Methanol with 0.1% TFA.

Protocol 2: HPLC-ESI-MS/MS Quantification

For precise structural confirmation and quantification, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is employed [5].

-

Chromatographic Separation: Inject 3 µL of the SPE-purified extract onto a C18 column (e.g., ACQUITY UPLC BEH, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase: Use a binary gradient of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid maintains the low pH required for flavylium cation stability during transit while providing the necessary volatility for MS ionization.

-

Detection: Monitor UV-Vis absorbance at 520 nm (specific for anthocyanins).

-

MS/MS Parameters: Operate the mass spectrometer in positive ion mode. C3R will exhibit a precursor molecular ion [M]+ at m/z 433.11 and a characteristic MS2 fragment at m/z 287.05. Causality: The 287.05 fragment corresponds to the loss of the rhamnosyl moiety (-146 Da), leaving the intact cyanidin aglycone intact for definitive structural confirmation.

Step-by-step experimental workflow for the extraction and HPLC quantification of C3R.

Conclusion

The biosynthesis of Cyanidin-3-O-rhamnoside is a masterclass in plant metabolic engineering, requiring the precise coordination of the MBW regulatory complex, 3'-hydroxylation, and UDP-rhamnose-dependent glycosylation. By understanding the enzymatic kinetics and structural vulnerabilities of C3R, researchers can design robust, self-validating analytical workflows. Utilizing acidified extraction matrices and advanced HPLC-ESI-MS/MS techniques ensures that the integrity of the flavylium cation is maintained from the plant vacuole to the mass spectrometer, enabling accurate quantification for downstream drug development and nutritional research.

References

-

Integrated Metabolomic and Transcriptomic Analyses of the Flavonoid Biosynthetic Pathway in Relation to Color Mutation in Roses Source: PMC / NIH URL:[1]

-

Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi Source: PMC / NIH URL:[2]

-

Present status and future perspectives of breeding for buckwheat quality Source: PMC / NIH URL:[3]

-

Structural and Functional Characterization of Polyphenols Isolated from Acerola (Malpighia emarginata DC.) Fruit Source: Taylor & Francis Online URL:[4]

-

Extraction, Identification, and Antioxidant Activity of Flavonoids from the Aerial Parts of Heracleum dissectum Ledeb. Source: Figshare URL:[5]

Sources

Navigating the Final Frontier: An In-Depth Technical Guide to the In Vivo Blood-Brain Barrier Permeability of Cyanidin-3-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of neurotherapeutics. Cyanidin-3-O-rhamnoside, a member of the anthocyanin class of flavonoids, has garnered significant interest for its potential neuroprotective properties. However, its efficacy within the central nervous system (CNS) is fundamentally contingent on its ability to traverse this highly selective barrier. This technical guide provides a comprehensive exploration of the in vivo blood-brain barrier permeability of cyanidin-3-O-rhamnoside, synthesizing foundational principles of flavonoid transport with detailed, field-proven experimental methodologies. We will delve into the causal relationships between the physicochemical properties of cyanidin-3-O-rhamnoside and its interaction with the BBB, the critical role of efflux transporters, and the gold-standard in vivo techniques for quantifying its brain penetration. This guide is designed to equip researchers with the necessary knowledge and protocols to rigorously assess the CNS bioavailability of this promising natural compound.

Introduction: The Promise and Challenge of Cyanidin-3-O-rhamnoside for Neuroprotection

Cyanidin-3-O-rhamnoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Like other flavonoids, it exhibits potent antioxidant and anti-inflammatory properties, which are highly relevant to the pathologies of numerous neurodegenerative diseases.[1] The central premise of its neuroprotective potential lies in its ability to reach target tissues within the brain. However, the BBB strictly regulates the passage of molecules from the systemic circulation into the delicate neural milieu.[2] Understanding the dynamics of cyanidin-3-O-rhamnoside's interaction with the BBB is, therefore, a critical first step in its validation as a potential CNS therapeutic agent.

The permeability of flavonoids across the BBB is a complex interplay of their structural and chemical characteristics.[3][4] Key factors influencing this transport include lipophilicity, molecular size, and the presence of specific chemical moieties that may facilitate or hinder passage. While it is generally accepted that some flavonoids can cross the BBB, the extent and mechanisms of this transport vary significantly between different compounds.[3][5][6]

The Molecular Gatekeepers: Understanding Flavonoid Transport Across the Blood-Brain Barrier

The BBB is not a passive barrier but a dynamic interface equipped with a variety of transport systems. The passage of flavonoids like cyanidin-3-O-rhamnoside is primarily governed by two competing processes: passive diffusion and active transport, which is often a limiting factor due to efflux pumps.

Lipophilicity as a Driving Force: The ability of a molecule to passively diffuse across the lipid-rich endothelial cell membranes of the BBB is strongly correlated with its lipophilicity.[5][7] More lipophilic compounds tend to exhibit greater permeability. The glycosylation of flavonoids, such as the rhamnose group in cyanidin-3-O-rhamnoside, generally increases their polarity and may, therefore, be expected to reduce passive diffusion compared to their aglycone counterparts.

The Role of Efflux Transporters: A major hurdle for many xenobiotics in reaching the CNS is the presence of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates back into the bloodstream.[8][9] The interaction of flavonoids with these transporters is a critical determinant of their net brain accumulation.[5] Interestingly, studies have shown that while some flavonoid aglycones can be potent inhibitors of these transporters, their glycosylated forms often are not.[9] This suggests that cyanidin-3-O-rhamnoside itself may not be a strong inhibitor of its own efflux, a factor that must be considered in its therapeutic application.

Gold-Standard In Vivo Methodologies for Assessing BBB Permeability

To rigorously evaluate the BBB permeability of cyanidin-3-O-rhamnoside, in vivo models are indispensable. Two of the most powerful and widely accepted techniques are in situ brain perfusion and in vivo brain microdialysis.

In Situ Brain Perfusion: A Direct Measure of Brain Uptake

The in situ brain perfusion technique offers a robust method for determining the rate of uptake of a compound into the brain, independent of its systemic pharmacokinetics.[7] This method involves surgically isolating the cerebral circulation and perfusing the brain with a controlled solution containing the test compound.

Rationale for Use: This technique allows for precise control over the concentration of cyanidin-3-O-rhamnoside delivered to the brain and the duration of exposure. It is particularly useful for determining the initial rate of transport across the BBB and for investigating the involvement of specific transporters by co-perfusing with known inhibitors.

Experimental Protocol: In Situ Rat Brain Perfusion

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Monitor and maintain body temperature at 37°C.

-

Surgical Procedure:

-

Expose the common carotid artery and its branches.

-

Ligate the external carotid artery and pterygopalatine artery.

-

Insert a catheter into the common carotid artery, pointing towards the brain.

-

-

Perfusion:

-

Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) to wash out the blood.

-

Switch to the perfusion fluid containing a known concentration of cyanidin-3-O-rhamnoside. The perfusion rate should be maintained at a constant physiological level (e.g., 10 mL/min).

-

Continue perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial unidirectional uptake.

-

-

Sample Collection and Analysis:

-

At the end of the perfusion period, decapitate the animal and collect the brain.

-

Dissect the brain into specific regions of interest.

-

Homogenize the brain tissue and extract cyanidin-3-O-rhamnoside using an appropriate solvent system (e.g., acidified methanol).

-

Quantify the concentration of cyanidin-3-O-rhamnoside in the brain homogenate and the perfusate using a validated analytical method such as HPLC-MS/MS.

-

-

Data Analysis:

-

Calculate the brain uptake clearance (Kin) using the following equation: Kin = Cbrain / (Cperfusate × T) where Cbrain is the concentration in the brain, Cperfusate is the concentration in the perfusion fluid, and T is the perfusion time.

-

In Vivo Brain Microdialysis: Measuring Unbound Brain Concentrations

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) of the brain in awake, freely moving animals.[10][11][12] This method provides a direct measure of the unbound, pharmacologically active concentration of a compound at its target site.

Rationale for Use: This technique is invaluable for understanding the true brain exposure to cyanidin-3-O-rhamnoside over time, as it measures the concentration in the ECF, which is in equilibrium with the drug bound to its targets. It also allows for the simultaneous collection of blood samples to determine the blood-to-brain concentration ratio.

Experimental Protocol: In Vivo Brain Microdialysis in Rats

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula into the brain region of interest (e.g., hippocampus or cortex) using stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

-

Administration and Sample Collection:

-

Administer cyanidin-3-O-rhamnoside via the desired route (e.g., oral gavage or intravenous injection).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

-

Simultaneously, collect blood samples at corresponding time points.

-

-

Probe Calibration (In Vivo Recovery):

-

Determine the in vivo recovery of the probe to accurately quantify the ECF concentration from the dialysate concentration. This can be done using the retrodialysis method, where a known concentration of the analyte is added to the perfusion fluid.[13]

-

-

Sample Analysis:

-

Analyze the dialysate and plasma samples for cyanidin-3-O-rhamnoside concentrations using a highly sensitive analytical method like HPLC-MS/MS.

-

-

Data Analysis:

-

Correct the dialysate concentrations for the in vivo recovery of the probe to obtain the actual ECF concentrations.

-

Plot the ECF and plasma concentration-time profiles to determine pharmacokinetic parameters such as AUCbrain/AUCplasma ratio.

-

Quantitative Analysis: HPLC-MS/MS Methodology

Accurate quantification of cyanidin-3-O-rhamnoside in complex biological matrices like brain tissue and microdialysate is crucial for reliable pharmacokinetic assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[14][15]

Sample Preparation:

-

Brain Tissue: Homogenize the tissue in an acidified solvent (e.g., methanol with 1% formic acid) to improve the stability of the anthocyanin.[16] Perform protein precipitation followed by centrifugation. The supernatant can then be further purified by solid-phase extraction (SPE) if necessary.

-

Microdialysate: Due to the low protein content, microdialysate samples can often be directly injected into the HPLC-MS/MS system after the addition of an internal standard.[11]

Chromatographic and Mass Spectrometric Conditions:

A typical HPLC-MS/MS method for a related compound, cyanidin-3-O-glucoside, can be adapted.[14][17]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of flavonoids. |

| Mobile Phase A | Water with 0.1% formic acid | Acidification improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. |

| Gradient Elution | A linear gradient from low to high organic phase | To effectively elute the analyte and separate it from matrix components. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Anthocyanins are typically analyzed in positive ion mode. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Expected MRM Transition for Cyanidin-3-O-rhamnoside:

Based on its structure, the expected precursor ion ([M]+) for cyanidin-3-O-rhamnoside (C21H21O10) would be at m/z 433. The major product ion would likely correspond to the cyanidin aglycone at m/z 287, resulting from the loss of the rhamnoside moiety. Therefore, the primary MRM transition to monitor would be 433 -> 287 .

Data Interpretation and Expected Outcomes

The data generated from these in vivo studies will provide a comprehensive profile of cyanidin-3-O-rhamnoside's BBB permeability.

Quantitative Data Summary:

While direct in vivo BBB permeability data for cyanidin-3-O-rhamnoside is not extensively published, we can extrapolate from studies on the closely related cyanidin-3-O-glucoside (C3G). After intravenous administration in rats, C3G was detected in the brain at concentrations ranging from 2.41 to 44.11 pmol/g. The distribution into the brain was rapid, with a mean transit time of 0.43 minutes. These findings suggest that cyanidin glycosides can indeed cross the BBB, although the extent of penetration is relatively low compared to other tissues like the kidneys.

| Parameter | Expected Finding for Cyanidin-3-O-rhamnoside | Significance |

| Brain Uptake Clearance (Kin) | Measurable, but likely lower than highly lipophilic compounds. | Indicates the rate of transport across the BBB. |

| Unbound Brain Concentration (ECF) | Detectable, but likely in the low nanomolar to picomolar range after systemic administration. | Represents the pharmacologically active concentration at the target site. |

| Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | Expected to be low (<1). | Provides an overall measure of brain penetration. |

| Effect of Efflux Pump Inhibitors | Potential for increased brain concentrations when co-administered with P-gp/BCRP inhibitors. | Elucidates the role of active efflux in limiting brain exposure. |

Conclusion and Future Directions

The in vivo assessment of cyanidin-3-O-rhamnoside's blood-brain barrier permeability is a critical step in its development as a potential neuroprotective agent. The methodologies outlined in this guide, particularly in situ brain perfusion and in vivo microdialysis coupled with sensitive HPLC-MS/MS analysis, provide a robust framework for obtaining reliable and translatable data. While existing evidence from related anthocyanins suggests that cyanidin-3-O-rhamnoside can cross the BBB to some extent, a thorough quantitative characterization is necessary.

Future research should focus on obtaining precise pharmacokinetic parameters for cyanidin-3-O-rhamnoside in the brain, investigating the role of its metabolites in neuroprotection, and exploring strategies to enhance its CNS delivery, such as co-administration with efflux pump inhibitors or the use of novel drug delivery systems. A comprehensive understanding of its in vivo BBB transport will be paramount in bridging the gap between its promising in vitro activities and its potential as a clinically effective neurotherapeutic.

References

-

Anthocyanins: Molecular Aspects on Their Neuroprotective Activity. PMC. [Link]

-

Youdim, K. A., Shukitt-Hale, B., & Joseph, J. A. (2004). Flavonoid permeability across an in situ model of the blood-brain barrier. Free Radical Biology and Medicine, 36(5), 592-604. [Link]

-

In-vivo brain microdialysis. Acibadem University. [Link]

-

Chen, X., & Keep, R. F. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Pharmaceutical Sciences, 98(7), 2247-2257. [Link]

-

Czank, C., Cassidy, A., & Kroon, P. A. (2014). The metabolism of anthocyanins. Phytochemistry Reviews, 13(1), 15-32. [Link]

-

Youdim, K. A., Shukitt-Hale, B., & Joseph, J. A. (2004). Flavonoid permeability across an in situ model of the blood-brain barrier. Free Radical Biology and Medicine, 36(5), 592-604. [Link]

-

Synergistic Inhibitory Effect of Quercetin and Cyanidin-3O-Sophoroside on ABCB1. PMC. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Taylor & Francis Online. [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. PMC. [Link]

-

Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. PubMed. [Link]

-

Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. PubMed. [Link]

-

Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]

-

Evaluation of Blood–Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. ResearchGate. [Link]

-

Determination of cyanidin 3-glucoside in rat brain, liver and kidneys by UPLC/MS-MS and its application to a short-term pharmacokinetic study. ResearchGate. [Link]

-

Fornasaro, S., Ziberna, L., Gasperotti, M., Tramer, F., Vrhovšek, U., Mattivi, F., & Passamonti, S. (2016). Determination of cyanidin 3-glucoside in rat brain, liver and kidneys by UPLC/MS-MS and its application to a short-term pharmacokinetic study. Scientific Reports, 6, 22815. [Link]

-

An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. PubMed. [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Royal Society of Chemistry. [Link]

-

Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. ResearchGate. [Link]

-

DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences. [Link]

-

Phytochemical screening, quantitative analysis of cyanidin-3-O-glucoside content, and anticancer activity of novel rice bran (Tubtim Chumphae rice). PMC. [Link]

-

Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers. [Link]

-

Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine. [Link]

-

Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. MDPI. [Link]

-

In vitro study of the blood–brain barrier transport of bioactives from Mediterranean foods. SpringerLink. [Link]

-

Schematic interaction of flavonoids with P-glycoprotein and related... ResearchGate. [Link]

-

Zhang, S., Yang, X., & Morris, M. E. (2004). Flavonoids are inhibitors of breast cancer resistance protein (ABCG2)-mediated transport. Molecular Pharmacology, 65(5), 1208-1216. [Link]

-

Action of Cyanidin-3-Glucoside on Anti-obesity: An In-silico Approach. Texila Journal. [Link]

-

Blood-brain Barrier Permeability Research Reagents. Sino Biological. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Potential of Flavonoids in Brain Disorders [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function [frontiersin.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]

- 16. phcog.com [phcog.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-DAD Method Development for Cyanidin-3-O-Rhamnoside Quantification

Scientific Rationale & Analyte Characteristics

Cyanidin-3-O-rhamnoside (C3R) is a highly bioactive anthocyanin prominently found in botanical sources such as acerola and Rhododendron arboreum[1][2]. For drug development professionals and analytical scientists, the fundamental challenge in quantifying anthocyanins via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) lies in their inherent structural instability.

The Causality of pH in Anthocyanin Analysis

Anthocyanins do not exist as a single static molecule; rather, they exist in a dynamic, pH-dependent structural equilibrium. At a pH below 2.0, the molecule exists almost exclusively as the red-colored flavylium cation [3][4]. As the pH increases to 4–5, hydration occurs, converting the flavylium cation into a colorless carbinol pseudobase. Further pH increases lead to the formation of the blue/purple quinoidal base or the yellow chalcone[4].

Because DAD quantification relies on maximum absorbance in the visible spectrum (specifically at 520 nm), the entire analytical system—from sample extraction to chromatographic elution—must be strictly maintained at a highly acidic pH to lock the analyte in its flavylium state[3][5].

pH-dependent structural equilibrium of anthocyanins dictating detection at 520 nm.

Experimental Protocols & Method Development

To ensure a self-validating and robust system, every step of the workflow is designed to prevent degradation and maximize peak resolution.

Step-by-step workflow for cyanidin-3-O-rhamnoside quantification via HPLC-DAD.

Sample Preparation: Acidified Extraction

Objective: Extract C3R quantitatively while preventing the transition to the colorless carbinol pseudobase. Causality: Utilizing an acidified solvent ensures the immediate stabilization of the flavylium cation during cell lysis and extraction[4][6].

Step-by-Step Protocol:

-

Lyophilization & Milling: Freeze-dry the botanical sample to remove water content, which can cause hydrolytic degradation. Mill to a fine powder (particle size < 0.5 mm).

-

Solvent Addition: Add 10 mL of extraction solvent (Methanol containing 1% v/v Hydrochloric Acid or 5% Formic Acid) to 1.0 g of the powdered sample[5][6].

-

Sonication: Sonicate the mixture in an ice-water bath for 20 minutes. The low temperature prevents the thermal degradation of the anthocyanin.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Filtration: Filter the supernatant through a 0.22 µm Regenerated Cellulose (RC) syringe filter directly into an amber HPLC vial[6]. (Note: Amber vials are mandatory to prevent photo-oxidation).

Chromatographic Separation Parameters

Stationary Phase Selection: A superficially porous C18 column (e.g., Agilent Poroshell 120 SB-C18, 150 × 4.6 mm, 2.7 µm) is highly recommended. Causality: Traditional fully porous silica columns can undergo phase collapse and ligand cleavage under the highly acidic conditions required for anthocyanin analysis[5]. Sterically protected, stable-bond C18 phases resist acid hydrolysis, while the superficially porous architecture enhances mass transfer, providing sharper peaks at lower backpressures[5].

Mobile Phase Optimization:

-

Solvent B: 5% Formic Acid in LC-MS grade Acetonitrile[7].

Causality: A high concentration of formic acid (5%) is critical. It not only maintains the pH < 2 to ensure 100% flavylium cation presence but also heavily suppresses the ionization of residual silanol groups on the stationary phase, completely eliminating peak tailing and split peaks[3][5].

Table 1: Optimized Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Elution Curve |

| 0.0 | 0.8 | 95 | 5 | Linear |

| 10.0 | 0.8 | 90 | 10 | Linear |

| 30.0 | 0.8 | 85 | 15 | Linear |

| 40.0 | 0.8 | 80 | 20 | Linear |

| 50.0 | 0.8 | 70 | 30 | Linear |

| 55.0 | 0.8 | 95 | 5 | Step (Re-equilibration) |

-

Column Temperature: 30 °C (Maintains reproducible solvent viscosity and retention times)[7].

-

Detection Wavelength: DAD at 520 nm (Target Quantification) and 280 nm (General phenolic impurity profiling)[3][7].

-

Injection Volume: 10 µL.

Method Validation (ICH Q2(R1) Framework)

A self-validating protocol requires rigorous statistical grounding. The developed method must be validated for linearity, precision, accuracy, and sensitivity to ensure regulatory compliance.

Table 2: System Suitability and Validation Criteria

| Validation Parameter | Acceptance Criteria | Scientific Justification |

| Resolution (Rs) | > 2.0 between C3R and adjacent peaks | Ensures baseline separation from structurally similar anthocyanins (e.g., Cyanidin-3-glucoside)[8]. |

| Tailing Factor (Tf) | 0.8 - 1.2 | Verifies effective silanol suppression by the 5% Formic Acid modifier. |

| Linearity (R²) | > 0.999 (Range: 1 - 100 µg/mL) | Confirms proportional DAD response across the physiological concentration range. |

| Precision (%RSD) | < 2.0% (Intra-day & Inter-day) | Validates the stability of the flavylium cation in the autosampler (4 °C) over 48 hours. |

| Recovery (Accuracy) | 95% - 105% | Proves the extraction protocol does not induce hydrolytic cleavage of the rhamnose sugar moiety. |

References[3] Title: Identification, Quantification, and Method Validation of Anthocyanins | Source: mdpi.com | URL:View Source[4] Title: Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine | Source: ugd.edu.mk | URL:View Source[7] Title: Characterization and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in Korea by HPLC-DAD and HPLC-ESI-QTOF-MS/MS | Source: acs.org | URL:View Source[6] Title: An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) | Source: nih.gov | URL:View Source[5] Title: Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18 | Source: agilent.com | URL:View Source[8] Title: A Comparison of Two Determination Methods for Studying Degradation Kinetics of the Major Anthocyanins from Blood Orange | Source: acs.org | URL:View Source[1] Title: Anthocyanin Identification, Vitamin C Content, and Antioxidant Capacity of Acerola (Malpighia emarginata DC) Juices | Source: cabidigitallibrary.org | URL:View Source[2] Title: Bioactive Constituents And Antioxidant Activity Of Rhododendron Arboreum Flowers An Integrated Phytochemical Assessment | Source: journalofappliedbioanalysis.com | URL:View Source

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]

- 4. Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine - UGD Academic Repository [eprints.ugd.edu.mk]

- 5. agilent.com [agilent.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: In Vivo Experimental Models for Evaluating Cyanidin-3-O-Rhamnoside Efficacy

Executive Summary & Scientific Rationale

Cyanidin-3-O-rhamnoside (C3R) is a highly bioactive anthocyanin predominantly isolated from botanical sources such as the Acerola fruit (Malpighia emarginata)[1]. As drug development increasingly pivots toward naturally derived compounds for chronic disease management, C3R has emerged as a multi-target therapeutic candidate. It demonstrates potent efficacy in mitigating metabolic syndromes and inhibiting fungal virulence factors[1][2].

Translating these in vitro and in silico discoveries into clinical relevance requires rigorously designed in vivo models. This application note provides drug development professionals with a comprehensive guide to the mechanistic grounding, optimal animal models, and self-validating experimental protocols necessary to accurately assess C3R efficacy.

Mechanistic Pathways & Target Interactions

To design effective in vivo experiments, researchers must first understand the specific causal pathways C3R modulates. C3R acts on two distinct therapeutic fronts:

-

Metabolic Modulation (Gut Lumen): C3R acts locally within the gastrointestinal tract. It serves as a competitive inhibitor of α -glucosidase, preventing the hydrolysis of complex carbohydrates into free glucose[1]. Furthermore, it actively suppresses intestinal glucose transport mechanisms, leading to a dual-action reduction in postprandial blood glucose spikes[1].

-

Pathogen Virulence Inhibition: In dermatophyte infections (e.g., Microsporum gypseum), proteases are the primary virulence factors facilitating host tissue invasion[2]. C3R exhibits potent targeted binding to subtilisin-like protease-1 (SUB-1), interacting with critical active site residues (H190, N282, and H342) to neutralize the pathogen's ability to degrade host keratin[2].

Fig 1. Dual-action mechanistic pathways of Cyanidin-3-O-rhamnoside inhibiting α-glucosidase and SUB-1.

Selection of In Vivo Models

KKAy Mouse Model for Type 2 Diabetes (T2DM)

The Model: KKAy mice are a genetically induced model for type 2 diabetes mellitus, characterized by spontaneous hyperinsulinemia, obesity, and severe hyperglycemia[1]. The Causality: Evaluating C3R in KKAy mice allows researchers to isolate the compound's localized gut effects from systemic insulin sensitization. Because C3R's primary mechanism is the suppression of intestinal glucose transport and α -glucosidase inhibition[1], oral administration is strictly required. Intravenous (IV) dosing would bypass the gut lumen entirely, leading to false-negative efficacy results.

Galleria mellonella Model for Dermatophyte Virulence

The Model: Galleria mellonella (Greater wax moth larvae) is utilized as a highly efficient, ethically favorable in vivo screening organism. The Causality: The innate immune system of G. mellonella shares significant structural and functional homology with the mammalian innate immune response[2]. When testing C3R's ability to inhibit the M. gypseum SUB-1 protease, injecting the larvae allows for real-time tracking of host survival and melanization. This directly correlates the biochemical inhibition of SUB-1 with a macroscopic reduction in host tissue invasion[2].

Quantitative Efficacy Data

The following table synthesizes the quantitative benchmarks expected when evaluating C3R across different experimental frameworks.

| Target / Application | Experimental Model | Key Efficacy Metric | Mechanism of Action | Source |

| Postprandial Hyperglycemia | KKAy Mice (In Vivo) | Significant suppression of plasma glucose AUC | Intestinal α -glucosidase inhibition & transport suppression | 1 |

| Dermatophyte Virulence | G. mellonella (In Vivo) | Increased host survival rate | SUB-1 Protease active site binding | 2 |

| SUB-1 Protease | In Silico Docking | Binding Free Energy: -55.23 kcal/mol | Interaction with H190, N282, H342 | [[2]]() |

| Inflammation | RAW 264.7 Macrophages (In Vitro) | Decreased Nitric Oxide (NO) production | Modulation of inflammatory cytokines | 3 |

Standardized Experimental Protocols

Protocol A: Acute Oral Carbohydrate Tolerance Test in KKAy Mice

System Trustworthiness & Self-Validation: This protocol is designed as a self-validating system by running parallel challenges with both maltose and glucose. Maltose requires enzymatic cleavage by α -glucosidase before absorption, whereas glucose is absorbed directly via intestinal transporters. By testing C3R against both, researchers can definitively prove whether the compound acts solely on the enzyme, solely on the transporters, or exhibits dual-action suppression in the gut lumen[1].

Step-by-Step Methodology:

-

Acclimatization: House 6-week-old male KKAy mice in a temperature-controlled facility (22±2°C) under a 12-hour light/dark cycle. Feed a standard commercial diet for exactly one week to stabilize baseline metabolism[1].

-

Controlled Fasting: Fast the subjects for 14 hours prior to the experiment. Causality: This duration is critical; it establishes a stable baseline fasting blood glucose (FBG) without inducing severe starvation ketosis, which could confound metabolic readouts.

-

Baseline Measurement: Collect approximately 2 µL of blood via tail vein prick and measure FBG using a calibrated clinical glucometer.

-

Co-administration (Dosing):

-

Control Group: Administer the carbohydrate load (Maltose 2 g/kg OR Glucose 2 g/kg) via oral gavage.

-

Treatment Group: Administer the carbohydrate load thoroughly mixed with C3R via oral gavage.

-

Causality: Co-administration is the most critical step. Pre-dosing C3R too early results in gastric emptying of the compound before the carbohydrate substrate arrives, eliminating the competitive inhibition dynamic and yielding false negatives.

-

-

Kinetic Blood Sampling: Measure blood glucose at precise intervals: 30, 60, 90, and 120 minutes post-gavage.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the 120-minute period. A significant reduction in AUC for both maltose and glucose confirms C3R's dual preventive effect on postprandial hyperglycemia[1].

Fig 2. Self-validating in vivo workflow for evaluating C3R antihyperglycemic efficacy via oral challenge.

References

- Title: Antihyperglycemic Effect of Polyphenols from Acerola (Malpighia emarginata DC.)

- Title: Cyanidin-3-O-rhamnoside: A promising inhibitor of the virulence protein subtilisin-like protease-1 in Microsporum gypseum Source: ResearchGate URL

- Title: Assessment of Antidiabetic and Anti-Inflammatory Activities of Carissa carandas Linn Extract: In Vitro and In Vivo Study Source: MDPI URL

Sources

Application Note: Spectrophotometric Quantification of Cyanidin-3-O-Rhamnoside using the pH Differential Method

For: Researchers, scientists, and drug development professionals.

Principle and Applicability

Cyanidin-3-O-rhamnoside is a member of the anthocyanin family of natural pigments, which are widely investigated for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of this specific glycoside is critical for quality control in natural product development, standardization of botanical supplements, and pharmacological research.

This document details the spectrophotometric pH differential method, a robust and cost-effective technique for quantifying monomeric anthocyanins like cyanidin-3-O-rhamnoside.[1][2] This method, officially recognized as AOAC method 2005.02, is predicated on the reversible structural transformation of the anthocyanin molecule in response to changes in pH.[1][3][4]

-

At pH 1.0 , the anthocyanin molecule predominantly exists in its colored flavylium cation form, exhibiting maximum absorbance in the visible spectrum (approximately 520 nm).

-

At pH 4.5 , the molecule is converted to a colorless hemiketal form.[3][5]

The difference in absorbance at the wavelength of maximum absorption (λ-vis max) between these two pH values is directly proportional to the concentration of the monomeric anthocyanin. A key advantage of this method is its ability to inherently correct for interfering compounds. Degraded polymeric pigments and other polyphenolic compounds that may be present in an extract are resistant to pH-induced color change and thus do not contribute to the differential absorbance, ensuring that the measurement is specific to the intact monomeric anthocyanins.[3][5]

Required Materials and Reagents

Equipment

-

UV-Visible Spectrophotometer (capable of measurements at 520 nm and 700 nm)

-

Calibrated pH meter

-

Analytical balance

-

1 cm pathlength cuvettes (quartz or disposable)

-

Class A volumetric flasks (various sizes)

-

Class A volumetric pipettes (various sizes)

-

Magnetic stirrer and stir bars

-

Filtration or centrifugation apparatus (for sample clarification)

Reagents and Chemicals

-

Potassium chloride (KCl), ACS grade

-

Sodium acetate trihydrate (CH₃CO₂Na·3H₂O), ACS grade

-

Hydrochloric acid (HCl), concentrated, ACS grade

-

High-purity water (distilled or deionized)

-

Extraction solvent (e.g., acidified ethanol: 85% ethanol, 15% 0.1 M HCl)[6]

-

Cyanidin-3-O-rhamnoside standard (optional, for method validation)

Detailed Protocols

Protocol 1: Preparation of Measurement Buffers

Accurate buffer preparation is paramount for the integrity of the assay. The pH values must be precise to ensure complete structural transformation of the analyte.

A. pH 1.0 Buffer (0.025 M Potassium Chloride)

-

Weigh 1.86 g of KCl and transfer it to a 1 L beaker.

-

Add approximately 980 mL of high-purity water and stir until fully dissolved.

-

Place a calibrated pH probe into the solution.

-

Slowly add concentrated HCl dropwise while stirring until the pH meter reads exactly 1.0 (±0.05).[3][5]

-

Quantitatively transfer the solution to a 1 L volumetric flask and bring it to volume with high-purity water. Mix thoroughly.

-

Store in a sealed, clearly labeled glass bottle at room temperature.

B. pH 4.5 Buffer (0.4 M Sodium Acetate)

-

Weigh 54.43 g of sodium acetate trihydrate and transfer it to a 1 L beaker.

-

Add approximately 960 mL of high-purity water and stir until fully dissolved.

-

Place a calibrated pH probe into the solution.

-

Slowly add concentrated HCl while stirring until the pH meter reads exactly 4.5 (±0.05).[3][5]

-

Quantitatively transfer the solution to a 1 L volumetric flask and bring it to volume with high-purity water. Mix thoroughly.

-

Store in a sealed, clearly labeled glass bottle at room temperature.

Protocol 2: Spectrophotometric Measurement Workflow

This protocol outlines the sample preparation, dilution, and absorbance measurement steps.

A. Sample Preparation and Extraction

-

Obtain a representative sample of the material to be analyzed.

-

Homogenize the sample and extract the anthocyanins using an appropriate solvent, such as acidified ethanol. Sonication can enhance extraction efficiency.[6][7]

-

Clarify the extract to remove any particulate matter that could cause light scattering. This can be achieved by centrifugation or by filtering through a filter that does not absorb anthocyanins (e.g., <1.2 µm pore size).[3]

B. Determination of Dilution Factor (DF)

-

Pipette a small aliquot of the clarified extract into a volumetric flask.

-

Dilute the aliquot with the pH 1.0 buffer until the absorbance at the visible maximum (~520 nm) is within the linear range of the spectrophotometer (typically 0.2 - 1.4 AU).[3][8]

-

The Dilution Factor (DF) is the total final volume divided by the initial aliquot volume. This DF must be recorded and used for both pH dilutions.

C. Absorbance Measurement

-

Prepare two dilutions of the clarified extract using the DF determined in the previous step.

-

Dilution 1: Pipette the calculated aliquot of extract into a volumetric flask and bring to volume with pH 1.0 buffer .

-

Dilution 2: Pipette the same aliquot of extract into a second volumetric flask and bring to volume with pH 4.5 buffer .

-

-

Allow the solutions to equilibrate for at least 20 minutes before measurement.[8]

-

Set the spectrophotometer to read absorbance. Use high-purity water as the instrument blank.

-

For each dilution, measure the absorbance at the λ-vis max (typically ~529 nm for cyanidin-3-O-rhamnoside) and at 700 nm (to correct for haze).[9]

-

Record the four absorbance values in a data table.

Experimental Workflow Diagram

Caption: Workflow for the pH differential spectrophotometric method.

Data Analysis and Calculations

The concentration of cyanidin-3-O-rhamnoside is calculated using a derivative of the Beer-Lambert law.

A. Corrected Absorbance Calculation

First, calculate the corrected absorbance (A) which accounts for haze and the differential measurement:

A = (Aλ-vis max - A700nm)pH 1.0 - (Aλ-vis max - A700nm)pH 4.5

B. Concentration Calculation

Next, calculate the final concentration in mg/L:

Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L)

Where:

-

A = Corrected absorbance (calculated above)

-

MW = Molecular Weight of cyanidin-3-O-rhamnoside (433.38 g/mol )[10]

-

DF = Dilution Factor (determined in Protocol 2B)

-

1000 = Conversion factor from g to mg

-

ε = Molar extinction coefficient (molar absorptivity) of cyanidin-3-O-rhamnoside (34,000 L·mol⁻¹·cm⁻¹ in acidified methanol)[9]

-

L = Cuvette pathlength in cm (typically 1 cm)

Note on Molar Extinction Coefficient (ε): The value of ε can vary slightly depending on the solvent system. The value of 34,000 L·mol⁻¹·cm⁻¹ is reported for cyanidin-3-O-rhamnoside chloride in acidified methanol and serves as a reliable constant for quantification.[9] If a pure standard is unavailable, results are often expressed as "cyanidin-3-glucoside equivalents" using the MW (449.2 g/mol ) and ε (26,900 L·mol⁻¹·cm⁻¹) of cyanidin-3-glucoside, as it is the most common anthocyanin reference.[5][11]

Data Presentation Tables

Table 1: Constants for Cyanidin-3-O-Rhamnoside Quantification

| Parameter | Symbol | Value | Source |

|---|---|---|---|

| Molecular Weight | MW | 433.38 g/mol | [10] |

| Molar Extinction Coefficient | ε | 34,000 L·mol⁻¹·cm⁻¹ | [9] |

| Wavelength of Max. Absorbance | λ-vis max | ~529 nm | [9] |

| Haze Correction Wavelength | λ-haze | 700 nm |[5] |

Table 2: Sample Data Recording Sheet

| Sample ID | Dilution Factor (DF) | Aλ-vis max (pH 1.0) | A700nm (pH 1.0) | Aλ-vis max (pH 4.5) | A700nm (pH 4.5) | Corrected A | Concentration (mg/L) |

|---|---|---|---|---|---|---|---|

| | | | | | | | |

Method Validation and Troubleshooting

To ensure the trustworthiness of results, certain quality control measures should be considered.[12][13]

-

Linearity: The assay should be linear within the recommended absorbance range (0.2-1.4 AU). Samples with absorbance outside this range must be re-diluted.[3]

-

Specificity: The subtraction of the pH 4.5 reading from the pH 1.0 reading provides specificity for monomeric anthocyanins. However, some anthocyanins may retain significant color at pH 4.5, which could lead to an underestimation. This is a known limitation of the method for certain rare anthocyanin structures.[14]

-

Accuracy & Precision: For rigorous validation, a standard curve can be prepared using a pure cyanidin-3-O-rhamnoside standard. Accuracy can also be assessed via spike-and-recovery experiments.[2][15]

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Absorbance reading is unstable or drifting | Particulates in the sample scattering light; Temperature fluctuations affecting equilibria. | Re-filter or re-centrifuge the sample. Allow samples to reach thermal equilibrium with the spectrophotometer chamber. |

| Absorbance at λ-vis max is > 1.4 AU | Sample is too concentrated. | Increase the dilution factor (DF) and re-prepare the dilutions. |

| Absorbance at λ-vis max is < 0.2 AU | Sample is too dilute. | Decrease the dilution factor (DF) or use a more concentrated extract. |

| Absorbance at 700 nm is high (>0.1 AU) | Significant haze or turbidity in the sample. | Ensure proper clarification (filtration/centrifugation). The calculation corrects for minor haze, but excessive turbidity can compromise results.[16] |

| Final calculated concentration is negative | Absorbance at pH 4.5 is higher than at pH 1.0. | This may indicate a significant measurement error, incorrect buffer pH, or the presence of interfering substances that change color in the opposite direction. Verify buffer pH and re-measure. |

Conclusion

The pH differential spectrophotometric method is a rapid, simple, and reliable technique for the quantification of cyanidin-3-O-rhamnoside in various matrices. By leveraging the unique pH-dependent structural chemistry of anthocyanins, this assay provides specific data on monomeric pigment content, making it an invaluable tool for quality control, product development, and research in the fields of food science, phytochemistry, and drug discovery. For laboratories without access to HPLC, it offers a highly correlated and economical alternative for total monomeric anthocyanin analysis.[1]

References

-

Acmec Biochemical. (n.d.). 38533-30-1[Cyanidin 3-Rhamnoside]. Retrieved from [Link]

-

Mitrask. (2025, May 10). Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. Retrieved from [Link]

-

Lee, J., Durst, R. W., & Wrolstad, R. E. (n.d.). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method. USDA ARS. Retrieved from [Link]

-

AOAC International. (2005). AOAC Official Method 2005.02: Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines. ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2005). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method: Collaborative Study. Academia.edu. Retrieved from [Link]

-

Lee, J., et al. (n.d.). COMPARISON OF TWO METHODS FOR ANTHOCYANIN QUANTIFICATION. Acta Horticulturae. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Cyanidin 3-rhamnoside (FDB017152). Retrieved from [Link]

-

Semarak Ilmu. (n.d.). The Effect of Preparation Method on Anthocyanin Contents from Lpomoe Batatas (L.) Lam as Intelligent PH Indicator. Retrieved from [Link]

-

Taghavi, T., et al. (2021, November 5). Comparing pH differential and methanol-based methods for anthocyanin assessments of strawberries. PMC. Retrieved from [Link]

-

Chandra, A., & Nair, M. G. (2001, June 21). Separation, Identification, Quantification, and Method Validation of Anthocyanins in Botanical Supplement Raw Materials by HPLC and HPLC−MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Molar extinction coefficient and molecular mass of three investigated anthocyanins. Retrieved from [Link]

-

Oszmiański, J., & Sapis, J. C. (n.d.). STRAWBERRY ANTHOCYANIN DETERMINATION BY pH DIFFERENTIAL SPECTROSCOPIC METHOD – HOW TO GET TRUE. Biblioteka Nauki. Retrieved from [Link]

-

Marpaung, A., & Tjahjadi, K. (2022). The Analysis of Monomeric Anthocyanin by pH Differential Method Is Not Appropriate for Certain Anthocyanins. SciTePress. Retrieved from [Link]

-

Eurofins Scientific. (2024, January 30). Anthocyanin detection analysis. Retrieved from [Link]

-

Iland, P., et al. (2021, September 11). Determination of Total Anthocyanins in Grapes. Retrieved from [Link]

-

Zhang, Z., et al. (2014). Optimization of the Extraction of Anthocyanins from the Fruit Skin of Rhodomyrtus tomentosa.... PMC. Retrieved from [Link]

-

Lee, J., et al. (n.d.). Correlation of two anthocyanin quantification methods. USDA ARS. Retrieved from [Link]

-

Garcia-Viguera, C., et al. (2021, July 14). Identification, Quantification, and Method Validation of Anthocyanins. MDPI. Retrieved from [Link]

-

de Brito, E. S., et al. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. CORE. Retrieved from [Link]

-

Lee, H., et al. (2021, March 3). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries.... MDPI. Retrieved from [Link]

Sources

- 1. COMPARISON OF TWO METHODS FOR ANTHOCYANIN QUANTIFICATION [actahort.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method: Collaborative Study [academia.edu]

- 5. ars.usda.gov [ars.usda.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. semarakilmu.com.my [semarakilmu.com.my]

- 8. mitrask.com [mitrask.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. Showing Compound Cyanidin 3-rhamnoside (FDB017152) - FooDB [foodb.ca]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Anthocyanin detection analysis - Eurofins Scientific [eurofins.in]

- 13. agw.org.au [agw.org.au]

- 14. scitepress.org [scitepress.org]

- 15. mdpi.com [mdpi.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Resolving co-elution issues with cyanidin-3-o-rhamnoside and other anthocyanins

As a Senior Application Scientist, I frequently encounter support tickets regarding the chromatographic separation of closely related anthocyanins. A notorious challenge in phytochemical profiling and drug development is the co-elution of Cyanidin-3-O-rhamnoside (C3R) with structurally similar compounds, such as Cyanidin-3-O-glucoside (C3G), Cyanidin-3-O-rutinoside, and Pelargonidin derivatives[1].

Because these molecules share an identical aglycone core and differ only by a single sugar moiety (e.g., a rhamnose deoxy-sugar versus a glucose moiety), their hydrophobicities are nearly identical. This guide provides a mechanistic, self-validating framework to troubleshoot and resolve these co-elution artifacts, ensuring high-fidelity data for your downstream applications.

The Causality of Co-Elution